molecular formula C9H10N4 B6274267 8-azido-5,6,7,8-tetrahydroquinoline CAS No. 1374781-10-8

8-azido-5,6,7,8-tetrahydroquinoline

Cat. No.: B6274267
CAS No.: 1374781-10-8
M. Wt: 174.2
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Description

8-Azido-5,6,7,8-tetrahydroquinoline is a bicyclic heterocyclic compound featuring a partially saturated quinoline backbone with an azido (-N₃) group at the 8-position. It serves as a key intermediate in organic synthesis, particularly for generating 8-amino derivatives through catalytic hydrogenation. outlines its synthesis starting from rac-5,6,7,8-tetrahydroquinolin-8-ol via a modified protocol by Uenishi and Hamada, involving Pd/C-mediated hydrogenation to yield 5,6,7,8-tetrahydroquinolin-8-amine (88% yield) . This compound is primarily utilized in ligand design for metal complexes, such as zinc-based catalysts for lactide polymerization .

Properties

CAS No.

1374781-10-8

Molecular Formula

C9H10N4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-azido-5,6,7,8-tetrahydroquinoline typically involves the following steps:

    Starting Material: The synthesis begins with 5,6,7,8-tetrahydroquinoline, which is commercially available or can be synthesized from quinoline through hydrogenation.

    Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating 5,6,7,8-tetrahydroquinoline with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety, given the potentially explosive nature of azides.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

8-Azido-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. For example, it can react with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Palladium catalysts for reduction reactions.

Major Products Formed

    Amines: From reduction reactions.

    Triazoles: From cycloaddition reactions with alkynes.

Scientific Research Applications

8-Azido-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Employed in the study of biological systems, particularly in the development of photoaffinity labels for probing protein interactions.

    Medicine: Investigated for its potential use in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 8-azido-5,6,7,8-tetrahydroquinoline is primarily dictated by the reactivity of the azido group. Upon activation (e.g., by light or heat), the azido group can form reactive intermediates such as nitrenes, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, thereby altering their function or structure.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 8-Substituted Tetrahydroquinolines

Compound Substituent Synthesis Method Key Applications Notable Properties
8-Azido-5,6,7,8-tetrahydroquinoline -N₃ Azidation of 5,6,7,8-tetrahydroquinolin-8-ol via Uenishi and Hamada protocol Precursor to 8-amino derivatives; ligand synthesis for polymerization catalysts Reactive azide group enables click chemistry or reduction to amine
8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY) -NH₂ Dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol using Candida antarctica lipase Chiral ligand in Cp* metal complexes for asymmetric transfer hydrogenation (ATH) High enantiopurity (>98%); compatible with aqueous media; superior to TsDPEN ligands
8-Hydroxy-5,6,7,8-tetrahydroquinoline -OH Oxidation of 5,6,7,8-tetrahydroquinoline with H₂O₂ or MCPBA Intermediate in Boekelheide rearrangement for quinoline derivatives Forms stable N-oxide; structural subunit in medicinal compounds
8-Chloro-5,6,7,8-tetrahydroquinoline -Cl Chlorination of 5,6,7,8-tetrahydroquinoline (specific method not detailed) Building block for further functionalization (e.g., nucleophilic substitution) Halogenated analog with potential in drug discovery
8-Thiocarboxamide-5,6,7,8-tetrahydroquinoline -NHCSR Reaction of 8-lithio derivative with isothiocyanates Antimicrobial and antitumor agent precursor Thioamide group enhances metal-binding capacity
5,6,7,8-Tetrahydroquinoline (base structure) None Cyclization of 2-methylcyclohexanone with pyridinium salts under microwave Solvent; precursor to substituted derivatives Boiling point: 386.7 K; molecular weight: 133.19 g/mol

Detailed Research Findings

Reactivity and Catalytic Performance

  • 8-Azido vs. 8-Amino Derivatives: The azido group in this compound is a versatile handle for generating amines via hydrogenation. The resulting 8-amino derivatives (e.g., CAMPY) exhibit superior catalytic performance in asymmetric reactions. For instance, Rh and Ir complexes of CAMPY achieve up to 69% enantiomeric excess (ee) in ATH of dihydroisoquinolines, outperforming traditional TsDPEN ligands in robustness .
  • Steric and Electronic Effects : Substitution at the 8-position significantly alters steric bulk and electron density. Me-CAMPY (2-methyl analog) demonstrates enhanced enantioselectivity due to increased steric hindrance, highlighting the tunability of these ligands .

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